An In-Depth Technical Guide to (S)-Ethyl Piperidine-3-Carboxylate: A Cornerstone Chiral Building Block
An In-Depth Technical Guide to (S)-Ethyl Piperidine-3-Carboxylate: A Cornerstone Chiral Building Block
Executive Summary & Introduction
(S)-Ethyl piperidine-3-carboxylate, also known by its synonym (S)-Ethyl nipecotate, is a chiral heterocyclic compound of significant interest in modern synthetic chemistry.[1][2] Its rigid piperidine core, combined with the stereocenter at the C3 position, makes it an invaluable synthon for constructing complex, biologically active molecules. This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of (S)-Ethyl piperidine-3-carboxylate, tailored for researchers and professionals in drug development and discovery. Our focus extends beyond mere data presentation; we aim to deliver field-proven insights into the causality behind experimental choices, ensuring that the information presented is not only accurate but also actionable in a laboratory setting. The ability to leverage this specific enantiomer is critical, as stereochemistry is paramount to achieving desired biological activity and minimizing off-target effects in pharmaceutical development.[1]
Physicochemical & Structural Properties
The fundamental properties of a starting material dictate its handling, reactivity, and purification strategies. (S)-Ethyl piperidine-3-carboxylate is a colorless to light yellow liquid under standard conditions.[3] A comprehensive summary of its key properties is presented below.
Table 1: Core Physicochemical and Structural Data
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | ethyl (3S)-piperidine-3-carboxylate | |
| Synonyms | (S)-Ethyl nipecotate, (S)-(+)-Nipecotic Acid Ethyl Ester | [4] |
| CAS Number | 37675-18-6 | [2] |
| Molecular Formula | C₈H₁₅NO₂ | [2] |
| Molecular Weight | 157.21 g/mol | [2] |
| Appearance | Colorless to yellow clear liquid | [3] |
| Density | 1.043 g/mL at 25 °C | [2] |
| Boiling Point | 102-104 °C at 7 mmHg | [4] |
| Refractive Index (n20/D) | 1.471 | [2] |
| Predicted pKa | 9.35 ± 0.10 | [4] |
| XLogP3 | 0.1 | [3] |
| SMILES | CCOC(=O)[C@H]1CCCNC1 | [2] |
| InChI Key | XIWBSOUNZWSFKU-ZETCQYMHSA-N |[2] |
Synthesis: The Critical Path to Enantiopurity
While various synthetic routes exist for the racemic mixture, the utility of this compound in pharmaceutical applications hinges on its enantiomeric purity. The most common and industrially scalable method for obtaining the (S)-enantiomer is the classical resolution of racemic ethyl nipecotate via diastereomeric salt formation.[5]
The Rationale of Classical Resolution
The principle involves reacting the racemic amine with a single enantiomer of a chiral acid. This creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, most critically, different solubilities in a given solvent system.[6] This solubility difference allows for the selective crystallization of one diastereomer, which can then be isolated. The free (S)-amine is subsequently liberated by treatment with a base. For ethyl nipecotate, dibenzoyl-L-tartaric acid is a highly effective resolving agent, preferentially crystallizing with the (S)-enantiomer.[5][7]
Caption: Workflow for Chiral Resolution.
Field-Proven Experimental Protocol: Chiral Resolution
This protocol is adapted from established industrial processes and provides a robust method for obtaining the desired (S)-enantiomer.[5][8]
Materials:
-
Racemic (±)-ethyl nipecotate (1.0 eq)
-
(-)-Dibenzoyl-L-tartaric acid (DBTA) (~0.25 - 0.5 eq)
-
91-95% Aqueous Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Reaction vessel with mechanical stirrer, heating mantle, and reflux condenser
Procedure:
-
Dissolution: Charge the reaction vessel with racemic (±)-ethyl nipecotate (e.g., 3.20 mol) and 91% aqueous ethanol (approx. 2 volumes relative to the amine). Stir to create a solution.
-
Salt Formation: In a separate container, prepare a slurry of dibenzoyl-L-tartaric acid (e.g., 0.80 mol, 0.25 eq) in 91% aqueous ethanol (approx. 1 volume). Add this slurry to the ethyl nipecotate solution. An exothermic reaction may be observed.[8]
-
Crystallization: Heat the resulting mixture gently (e.g., to ~78 °C) until all solids dissolve, forming a clear solution.[7] Turn off the heat and allow the solution to cool slowly and undisturbed to room temperature. Seeding with a small crystal of the desired diastereomeric salt at a slightly elevated temperature (e.g., 65-70 °C) is highly recommended to ensure controlled crystallization and high diastereomeric excess.[7]
-
Aging: Allow the mixture to stir at room temperature for an extended period (e.g., 12-16 hours) to maximize the yield of the crystallized salt.[7]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold aqueous ethanol to remove the mother liquor rich in the (R)-enantiomer. Dry the white crystalline solid in vacuo.
-
Liberation of Free Amine: Suspend the dried diastereomeric salt in a biphasic mixture of an organic solvent (e.g., DCM) and saturated aqueous NaHCO₃. Stir vigorously until all solids have dissolved and the layers have fully partitioned.
-
Purification: Separate the organic layer. Wash it with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-Ethyl piperidine-3-carboxylate as a clear oil.
-
Chiral Purity Analysis: The enantiomeric excess (e.e.) of the final product should be determined using a suitable chiral HPLC method.[9]
Analytical & Spectroscopic Characterization
Unambiguous characterization is essential for quality control. The primary techniques are NMR and IR spectroscopy, supplemented by mass spectrometry.
-
Infrared (IR) Spectroscopy: The most prominent feature is a strong absorption band corresponding to the ester carbonyl (C=O) stretch, typically observed around 1728-1735 cm⁻¹ .[10] A broad absorption in the 3300-3400 cm⁻¹ region indicates the N-H stretch of the secondary amine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The spectra are consistent with the structure, though peak assignments can vary slightly with solvent.
Table 2: Typical NMR Chemical Shifts (CDCl₃, 400 MHz)
| Proton (¹H NMR) | Approx. δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Hₐ | 4.15 | q | 2H | -O-CH₂ -CH₃ |
| Hₓ | 2.50-3.20 | m | 5H | Piperidine Ring Protons (C2, C6, C3) |
| Hₙ | 1.95 (variable) | br s | 1H | -NH |
| Hᵧ | 1.50-1.90 | m | 4H | Piperidine Ring Protons (C4, C5) |
| Hₑ | 1.25 | t | 3H | -O-CH₂-CH₃ |
| Carbon (¹³C NMR) | Approx. δ (ppm) | Assignment |
| C=O | 174.4 | Ester Carbonyl |
| -O-C H₂- | 60.5 | Ethyl Methylene |
| C2, C6 | 45-50 | Piperidine Carbons adjacent to N |
| C3 | ~41 | Chiral Carbon |
| C4, C5 | 25-30 | Piperidine Carbons |
| -C H₃ | 14.2 | Ethyl Methyl |
-
Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion (M⁺) peak at m/z = 157 should be observable. Key fragmentation patterns arise from the stability of the resulting ions.[11][12] The most common fragmentations include:
-
Loss of the ethoxy group (-OC₂H₅): leading to an acylium ion at m/z = 112 .
-
Loss of the entire ester group (-COOC₂H₅): leading to a fragment at m/z = 84 .
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a characteristic fragmentation for amines, leading to various smaller fragments.[13]
-
Chemical Reactivity Profile
The synthetic utility of (S)-Ethyl piperidine-3-carboxylate stems from the distinct reactivity of its two functional groups: the secondary amine and the ethyl ester. This dual functionality allows for sequential and orthogonal modification.
Caption: Key Reactivity Pathways.
Reactions at the Secondary Amine
The nitrogen atom is nucleophilic and readily undergoes reactions typical of secondary amines.
-
N-Acylation: This is one of the most common transformations, forming a stable amide bond. It is typically achieved using acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the generated acid.[14][15] This reaction is fundamental to its use in peptide-like structures and other pharmaceutical scaffolds.
-
N-Alkylation: Introduction of alkyl groups can be accomplished via Sₙ2 reaction with alkyl halides or sulfonates, often requiring a base like K₂CO₃.[16][17] Reductive amination with aldehydes or ketones provides another powerful route. Greener, catalytic methods using alcohols as alkylating agents are also emerging.[18]
Reactions at the Ethyl Ester
The ester group is susceptible to nucleophilic acyl substitution and reduction.
-
Hydrolysis: The ester can be saponified to the corresponding carboxylic acid, (S)-nipecotic acid, using aqueous base (e.g., LiOH, NaOH) or hydrolyzed under acidic conditions (e.g., aq. HCl). (S)-nipecotic acid itself is a valuable chiral precursor.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the primary alcohol, (S)-piperidin-3-ylmethanol, another useful chiral building block.
-
Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, sometimes requiring a catalyst.
Applications in Medicinal Chemistry & Drug Discovery
The true value of (S)-Ethyl piperidine-3-carboxylate is realized in its application as a key intermediate for high-value pharmaceutical targets.
-
Immunopotentiating Agents: The compound is a direct precursor to (S)-ethyl-1-(2-thiopheneacetyl)-3-piperidinecarboxylate, an investigational immunopotentiating agent developed by Elanco Animal Health.[1][7][19] The synthesis involves a straightforward N-acylation of (S)-ethyl nipecotate with 2-thiopheneacetyl chloride under Schotten-Baumann conditions.[7]
-
GABA Uptake Inhibitors: The piperidine ring of nipecotic acid is a structural analog of γ-aminobutyric acid (GABA). As such, derivatives of (S)-nipecotic acid (obtained from hydrolysis of the title compound) are key scaffolds for developing inhibitors of GABA transporters (GATs), which are targets for treating epilepsy and other neurological disorders.[1][16]
-
JAK Inhibitors: While many syntheses of the JAK inhibitor Tofacitinib start with different precursors, the 3-amino-4-methylpiperidine core of the drug highlights the importance of substituted chiral piperidines in modern drug design.[20][21] The methodologies used to synthesize and functionalize piperidines like (S)-ethyl nipecotate are directly relevant to the construction of such complex targets.
-
Other Pharmaceutical Targets: As a versatile reactant, it has been used in the synthesis of DPP-4 inhibitors, serotonin and noradrenaline reuptake inhibitors, and human tryptase inhibitors.[2]
Safety & Handling
As with any chemical reagent, proper handling is paramount to ensure laboratory safety.
-
Hazard Identification: (S)-Ethyl piperidine-3-carboxylate is classified as causing serious eye damage (H318) and may cause skin and respiratory irritation.[2] The GHS pictogram is GHS05 (Corrosion).[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[2]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors. Avoid contact with skin and eyes.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4] It is classified as a combustible liquid.[2]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
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The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. ResearchGate. [Link]
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Moher, E. D., Tripp, A. E., Creemer, L. C., & Vicenzi, J. T. (2004). Development of an Efficient Synthesis for a Nipecotate-Containing Immunopotentiator. Organic Process Research & Development, 8(4), 593–596. [Link]
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Development of an Efficient Synthesis for a Nipecotate-Containing Immunopotentiator. ACS Publications. [Link]
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Tofacitinib synthesis. University of Nebraska–Lincoln Digital Commons. [Link]
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- Process for resolving racemic mixtures of piperidine derivatives.
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The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. Scientific.Net. [Link]
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Sun, X., Li, Y., Zhuang, X., & Hu, Y. (2013). Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative. Advanced Materials Research, 781-784, 79-82. [Link]
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Development of an Efficient Synthesis for a Nipecotate-Containing Immunopotentiator. ResearchGate. [Link]
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An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Der Pharma Chemica. [Link]
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Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain. ChemMedChem. [Link]
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Supplementary Information for Stereoselective Synthesis of Piperidines. The Royal Society of Chemistry. [Link]
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Graphical synthetic routes of tofacitinib. ResearchGate. [Link]
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An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ResearchGate. [Link]
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An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. [Link]
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Ethyl (3S)-piperidine-3-carboxylate. ChemBK. [Link]
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Ethyl piperidine-3-carboxylate, 3-哌啶甲酸乙酯, Ethyl nipecotate. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]
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FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
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Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]
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N alkylation at sp3 Carbon Reagent Guide. ACS GCI Pharmaceutical Roundtable. [Link]
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N-Acylation Reactions of Amines. ResearchGate. [Link]
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